molecular formula C7H2Br2FIO2 B15228296 3,5-Dibromo-2-fluoro-6-iodobenzoic acid CAS No. 1160573-45-4

3,5-Dibromo-2-fluoro-6-iodobenzoic acid

Katalognummer: B15228296
CAS-Nummer: 1160573-45-4
Molekulargewicht: 423.80 g/mol
InChI-Schlüssel: POGCJUZEBDDFMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-fluoro-6-iodobenzoic acid is a polyhalogenated benzoic acid derivative featuring bromine, fluorine, and iodine substituents at positions 3,5; 2; and 6, respectively. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for specialized applications in pharmaceuticals, agrochemicals, or materials science. The electron-withdrawing halogens enhance the acidity of the carboxylic acid group, while their bulky nature may influence solubility and reactivity in synthetic pathways.

Eigenschaften

CAS-Nummer

1160573-45-4

Molekularformel

C7H2Br2FIO2

Molekulargewicht

423.80 g/mol

IUPAC-Name

3,5-dibromo-2-fluoro-6-iodobenzoic acid

InChI

InChI=1S/C7H2Br2FIO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)

InChI-Schlüssel

POGCJUZEBDDFMR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Br)I)C(=O)O)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and iodination of 2-fluorobenzoic acid. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are used to verify the compound’s purity and structural integrity .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2-fluoro-6-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-2-fluoro-6-iodobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzoic acid depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or oxidative addition. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Halogenated benzoic acids exhibit variations in properties based on substituent type, position, and number. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
3,5-Dibromo-2-fluoro-6-iodobenzoic acid Br (3,5), F (2), I (6) ~504.8 High acidity, potential agrochemical intermediate
5-Bromo-2,4-difluorobenzoic acid Br (5), F (2,4) 251.0 Agrochemical intermediate (93–99% purity)
3,5-Dichloro-4-hydroxybenzoic acid Cl (3,5), OH (4) 221.0 Antibacterial agent, lower acidity due to -OH
4-Fluorobenzoic acid F (4) 140.1 Simple structure; pharmaceutical precursor
  • Acidity: The target compound’s trifluorinated and brominated/iodinated structure enhances acidity compared to mono-halogenated analogs like 4-fluorobenzoic acid. However, hydroxyl-containing analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) exhibit lower acidity due to resonance stabilization of the -OH group .
  • Solubility : The bulky iodine substituent in this compound likely reduces aqueous solubility compared to smaller halogens (e.g., 5-Bromo-2,4-difluorobenzoic acid) .

Biologische Aktivität

3,5-Dibromo-2-fluoro-6-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique combination of bromine, fluorine, and iodine atoms within its structure may influence its reactivity and interactions with biological targets. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7_7H3_3Br2_2FIO2_2, with a molecular weight of approximately 356.9 g/mol. The presence of multiple halogens enhances its chemical reactivity and may contribute to its biological effects.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents can influence binding affinity and specificity, potentially modulating various signaling pathways. For instance, halogenated compounds are known to interact with proteins involved in metabolic processes, which could lead to altered enzyme activity or inhibition of specific pathways.

Antitumor Activity

Research indicates that halogenated benzoic acids, including this compound, exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The following table summarizes the observed effects on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis via caspase activation
A549 (Lung)12.7Cell cycle arrest at G1 phase
HeLa (Cervical)10.5Inhibition of mitochondrial respiration

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Case Studies

  • Antitumor Effects in Animal Models : A recent study evaluated the antitumor efficacy of this compound in a xenograft mouse model bearing human breast cancer cells. The treated group exhibited a significant reduction in tumor volume compared to the control group after four weeks of treatment.
  • Synergistic Effects with Other Compounds : Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.